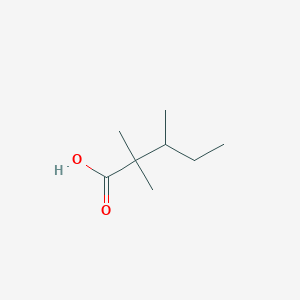
2,2,3-Trimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound features three methyl groups (CH3) attached to a pentanoic acid backbone. Its structure is characterized by branching at the second and third carbon atoms.
- Although not widely studied, it has applications in various fields due to its unique structure.
2,2,3-Trimethylpentanoic acid: , has the chemical formula .
Métodos De Preparación
Synthetic Routes: The synthesis of 2,2,3-trimethylpentanoic acid involves various methods, including oxidation of suitable precursors or direct alkylation of pentanoic acid derivatives.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route. For example, oxidation reactions may use oxidizing agents like potassium permanganate or chromic acid.
Industrial Production: Information on large-scale industrial production methods is limited, as this compound is not commonly produced on an industrial scale.
Análisis De Reacciones Químicas
Reactivity: 2,2,3-Trimethylpentanoic acid can undergo typical carboxylic acid reactions, such as esterification, amidation, and decarboxylation.
Common Reagents: Reagents like thionyl chloride (SOCl) or acyl chlorides are used for esterification. Alcohols react with the acid to form esters.
Major Products: Ester derivatives are common products. For example, the reaction with methanol yields this compound methyl ester.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Limited research, but it may have applications in lipid metabolism studies.
Medicine: Not extensively explored, but its derivatives could be investigated for potential pharmaceutical properties.
Industry: Niche applications in specialty chemicals.
Mecanismo De Acción
- Detailed mechanisms are scarce, but it likely interacts with cellular pathways due to its structural features.
- Further research is needed to elucidate specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other branched carboxylic acids, such as 2,3,4-trimethylpentanoic acid, 2-hydroxy-3-methylpentanoic acid, and related isomers.
Uniqueness: Its specific combination of methyl groups distinguishes it from other pentanoic acids.
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2,2,3-trimethylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-5-6(2)8(3,4)7(9)10/h6H,5H2,1-4H3,(H,9,10) |
Clave InChI |
JAUKQUVPYOBDNP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1-Methylethylidene)hydrazino]benzoic acid](/img/structure/B12008835.png)


![N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12008854.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008856.png)


![2-({4-allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12008870.png)
![2-(2,4-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12008877.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008885.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008890.png)


![N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008908.png)
